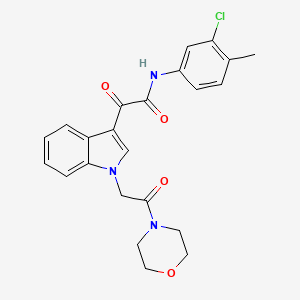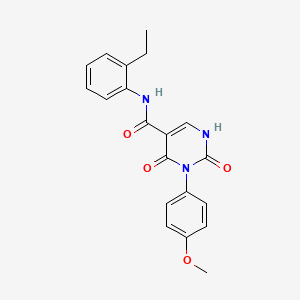
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyrazine ring, a chlorobenzyl group, and an acetamide moiety.
- The compound’s systematic name reflects its substituents and functional groups.
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These would involve appropriate solvents, catalysts, and temperature control.
Industrial Production: Industrial-scale synthesis would require optimization and scalability.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including
Common Reagents and Conditions: These would depend on the specific reaction type.
Major Products: The products would vary based on the reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies.
Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, receptor ligands).
Medicine: Explore its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Assess its use as a building block for other compounds.
Mechanism of Action
- This information is not readily available, but further research could elucidate its targets and pathways.
- Hypothetically, it might interact with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- Similar compounds include other pyrazine derivatives, acetamides, and benzyl-substituted molecules.
- Highlight its uniqueness based on structural features and potential applications.
Properties
Molecular Formula |
C20H18ClN3O4 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4/c1-28-17-4-2-3-16(11-17)22-18(25)13-24-10-9-23(19(26)20(24)27)12-14-5-7-15(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
LHABVZJLWPADOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11292169.png)
![3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11292175.png)
![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B11292179.png)

![5-(4-butoxy-3-methoxyphenyl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11292188.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11292200.png)
![2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11292207.png)
![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B11292208.png)

![5-(4-chlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11292223.png)
![Ethyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11292225.png)
![2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11292241.png)
![N-(4-chlorophenyl)-2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11292243.png)
